REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1)[NH2:5]>Cl>[Cl:1][C:2]1[C:3]([CH3:12])=[C:4]([NH2:5])[C:6]([NH2:9])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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ClC=1C(=C(N)C(=CC1)[N+](=O)[O-])C
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Name
|
stannous chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The 3-chloro-2-methyl4-nitro isomer was removed by precipitation
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Type
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ADDITION
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Details
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after addition of potassium hydroxide
|
Type
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ADDITION
|
Details
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to the mixture of isomer in ethanol
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Type
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TEMPERATURE
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Details
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The 3-chloro-2-methyl-6-nitroacetanilide was heated
|
Type
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TEMPERATURE
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Details
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to reflux in an aqueous sodium hydroxide solution
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Type
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CUSTOM
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Details
|
The solid that formed
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Name
|
|
Type
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product
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Smiles
|
ClC=1C(=C(C(=CC1)N)N)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |